Cas no 5428-41-1 (5-Cyanouracil)
5-Cyanouracil Chemical and Physical Properties
Names and Identifiers
-
- 5-Cyanouracil
- 2,4-Dihydroxy-5-pyrimidinecarbonitrile
- 2,4-Dioxo-1H-pyrimidine-5-carbonitrile
- Uracil-5-carbonitrile
- 5-Cyanouracil,97%
- 5-PyriMidinecarbonitrile, 1,2,3,4-tetrahydro-2,4-dioxo-
- 2,4-dihydroxypyrimidine-5-carbonitrile
- 5428-41-1
- C3542
- 5-Cyanouracil, AldrichCPR
- NSC-44192
- AKOS006221480
- SY006044
- A7030
- AKOS005207152
- Z1201618232
- NSC44192
- 4,4'-Methylenebis(2-(hydroxymethyl)phenol)
- FT-0649990
- SCHEMBL20630523
- 5-cyano-6-aryl-2-thiouracil
- NSC 44192
- 4425-56-3
- BDBM50124205
- AC-7400
- J-517427
- SCHEMBL189451
- 2 pound not4-Dioxo-1 pound not2 pound not3 pound not4-tetrahydropyrimidine-5-carbonitrile
- NSC-12931
- DTXSID70196080
- CHEMBL443038
- AKOS015856573
- TS-00031
- NSC667760
- HAUXRJCZDHHADG-UHFFFAOYSA-N
- NSC 12931
- MFCD00051958
- NSC-667760
- PS-5544
- CS-W002248
- EN300-85846
- 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile
- 5-Cyano uracil
- AM20100146
- SB57731
- 5-cyano-2,4(1H,3H)-Pyrimidinedione
- InChI=1/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10
- FT-0620353
- 5-cyano-2,4-dihydroxy pyrimidine
- 2,4-Dihydroxy-pyrimidine-5-carbonitrile
- NSC12931
- 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
- Inchi: 1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
- InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
- SMILES: O=C1C(C#N)=CNC(N1)=O
- BRN: 5707
Computed Properties
- Exact Mass: 137.02300
- Monoisotopic Mass: 137.022526347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 82Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Melting Point: 278-280°C
- Boiling Point: 524.8±60.0 °C at 760 mmHg
- Flash Point: 271.2±32.9 °C
- PSA: 89.51000
- LogP: -1.06512
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
5-Cyanouracil Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3439
- Hazard Category Code: 20/22-36/37/38-22
- Safety Instruction: S22; S36/37
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/22
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Cyanouracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-278184-1g |
5-Cyanouracil, |
5428-41-1 | ≥95% | 1g |
¥1128.00 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C345158-1g |
5-Cyanouracil |
5428-41-1 | ≥95% | 1g |
¥1047.90 | 2023-09-03 | |
| AN HUI ZE SHENG Technology Co., Ltd. | L08490-1g |
5-Cyanouracil,97% |
5428-41-1 | 97% | 1g |
¥1646.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | L08490-5g |
5-Cyanouracil,97% |
5428-41-1 | 97% | 5g |
¥6865.00 | 2023-09-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08490-1g |
5-Cyanouracil, 97% |
5428-41-1 | 97% | 1g |
¥2930.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08490-5g |
5-Cyanouracil, 97% |
5428-41-1 | 97% | 5g |
¥12221.00 | 2023-03-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278184-1 g |
5-Cyanouracil, |
5428-41-1 | ≥95% | 1g |
¥1,128.00 | 2023-07-11 |
5-Cyanouracil Related Literature
-
Anna K. Renfrew Metallomics 2014 6 1324
-
Sarah A. Barnett,Ashley T. Hulme,Nizar Issa,Thomas C. Lewis,Louise S. Price,Derek A. Tocher,Sarah L. Price New J. Chem. 2008 32 1761
-
3. 795. Purines, pyrimidines, and glyoxalines. Part IV. Cyanouracils from amines and amino-acidsM. R. Atkinson,G. Shaw,R. N. Warrener J. Chem. Soc. 1956 4118
-
Fergus E. Poynton,Sandra A. Bright,Salvador Blasco,D. Clive Williams,John M. Kelly,Thorfinnur Gunnlaugsson Chem. Soc. Rev. 2017 46 7706
-
5. Novel ring transformations of 5-cyanouracils into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines by the reaction with thioureas and guanidinesKosaku Hirota,Hironao Sajiki,Yukio Kitade,Yoshifumi Maki J. Chem. Soc. Perkin Trans. 1 1990 123
Additional information on 5-Cyanouracil
Introduction to 5-Cyanouracil (CAS No. 5428-41-1)
5-Cyanouracil, a significant compound with the chemical formula C₄H₃N₂O₂ and the CAS number 5428-41-1, has garnered considerable attention in the field of pharmaceutical and biochemical research. This heterocyclic organic compound, characterized by a cyano group attached to a uracil ring, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural and chemical properties make it a valuable candidate for further exploration in drug development and molecular biology.
The nomenclature of 5-Cyanouracil reflects its molecular composition, where "uracil" denotes the pyrimidine derivative, and the "cyano" prefix indicates the presence of a cyano functional group at the fifth position of the uracil ring. This precise naming adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring clarity and consistency in scientific communication.
In recent years, 5-Cyanouracil has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling aspects of this compound is its role as a precursor in the synthesis of nucleoside analogs, which are widely used in antiviral and anticancer therapies. The cyano group in 5-Cyanouracil can be further modified to introduce additional functionalities, enabling the development of novel therapeutic agents with enhanced efficacy and reduced side effects.
Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between 5-Cyanouracil and biological targets. Molecular modeling studies have revealed that this compound can bind to specific enzymes and receptors, modulating their activity in ways that could be exploited for therapeutic purposes. For instance, research has shown that derivatives of 5-Cyanouracil exhibit inhibitory effects on certain kinases, making them promising candidates for treating chronic inflammatory diseases and cancer.
The synthesis of 5-Cyanouracil typically involves multi-step organic reactions, often starting from readily available precursors such as uracil or barbituric acid. The introduction of the cyano group is commonly achieved through cyanation reactions, which can be performed using various reagents like sodium cyanide or copper(I) cyanide. These synthetic pathways have been optimized to ensure high yields and purity, making 5-Cyanouracil accessible for industrial-scale production.
In addition to its pharmaceutical applications, 5-Cyanouracil has found utility in agrochemical research. Certain derivatives of this compound have demonstrated herbicidal properties, offering new strategies for crop protection. The ability to modify the structure of 5-Cyanouracil allows chemists to fine-tune its biological activity, tailoring it for specific agricultural needs while minimizing environmental impact.
The chemical stability of 5-Cyanouracil is another area of interest. Studies have shown that this compound can undergo various transformations under different conditions, including hydrolysis and oxidation. Understanding these reaction mechanisms is crucial for optimizing its use in pharmaceutical formulations and ensuring its long-term storage stability. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating the structural changes that occur during these processes.
From a regulatory perspective, the handling and distribution of 5-Cyanouracil must comply with international safety standards to ensure worker protection and environmental safety. While it is not classified as a hazardous material under current regulations, proper protocols should be followed during its synthesis and handling to prevent unintended exposure.
The future prospects for 5-Cyanouracil are promising, with ongoing research exploring its potential in gene therapy and nanomedicine. Its ability to interact with nucleic acids makes it an attractive candidate for developing novel therapeutic approaches that target genetic disorders. Furthermore, its compatibility with various functional groups allows for innovative drug design strategies that could revolutionize modern medicine.
In conclusion, 5-Cyanouracil (CAS No. 5428-41-1) is a versatile compound with significant implications in pharmaceuticals, agrochemicals, and biotechnology. Its unique structure and reactivity make it a valuable building block for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative therapies is undeniable.
5428-41-1 (5-Cyanouracil) Related Products
- 4425-56-3(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)